1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate
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Overview
Description
1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate is a chemical compound with the molecular formula C19H26BF4N and a molecular weight of 355.23 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with ethyl, diisopropyl, and phenyl groups, and is paired with a tetrafluoroborate anion .
Preparation Methods
The synthesis of 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate typically involves the alkylation of 2,6-diisopropyl-4-phenylpyridine with ethyl halides in the presence of a suitable base . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding amines .
Scientific Research Applications
1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate can be compared with other pyridinium salts, such as:
1-Methyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2,4,6-trimethylpyridinium tetrafluoroborate: Contains trimethyl groups instead of diisopropyl and phenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-ethyl-4-phenyl-2,6-di(propan-2-yl)pyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N.BF4/c1-6-20-18(14(2)3)12-17(13-19(20)15(4)5)16-10-8-7-9-11-16;2-1(3,4)5/h7-15H,6H2,1-5H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJMLGZXYPLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=C(C=C(C=C1C(C)C)C2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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